An In-depth Technical Guide to Fluvastatin D6 Sodium: Structure, Properties, and Application in Bioanalysis
An In-depth Technical Guide to Fluvastatin D6 Sodium: Structure, Properties, and Application in Bioanalysis
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Fluvastatin D6 sodium. It delves into its core chemical characteristics, the rationale behind its synthesis, and its critical role as an internal standard in modern analytical workflows.
Introduction: The Need for Stable Isotope-Labeled Standards
Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed to reduce elevated cholesterol levels and prevent cardiovascular disease.[1][3] In pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies, the precise and accurate quantification of fluvastatin in complex biological matrices like plasma is paramount.
To achieve the highest level of analytical rigor, stable isotope-labeled (SIL) internal standards are the gold standard.[4] Fluvastatin D6 sodium is the deuterium-labeled analog of Fluvastatin sodium, designed specifically for this purpose. By replacing six hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its physicochemical properties, such as polarity, extraction recovery, and ionization efficiency.[4] This near-identical behavior to the parent drug makes Fluvastatin D6 sodium the ideal internal standard, enabling robust correction for variability during sample preparation and mass spectrometric analysis.[5]
Chemical Identity and Physicochemical Properties
Fluvastatin D6 sodium is a deuterated form of Fluvastatin sodium salt, typically appearing as an off-white or pale yellow solid.[6][7] The deuterium labels are strategically placed on the isopropyl group attached to the indole ring.
| Property | Data | Source(s) |
| Chemical Name | (3R,5S,E)-rel-7-(3-(4-fluorophenyl)-1-(propan-2-yl-1,1,1,3,3,3-d6)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt | [5][6] |
| Molecular Formula | C₂₄H₁₉D₆FNO₄·Na | [5][6][8] |
| Molecular Weight | ~439.5 g/mol | [8][9] |
| CAS Number | 93957-55-2 | [6][10] |
| Appearance | Off-White to Pale Yellow Solid | [6][7] |
| Purity | Typically ≥95% | [8] |
| Solubility | Slightly soluble in methanol and water | [8] |
Molecular Structure Analysis
The structure of Fluvastatin D6 sodium consists of a central indole core substituted with three key functional groups:
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A 4-fluorophenyl group at the C3 position of the indole ring.
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A dihydroxyheptenoic acid side chain at the C2 position, which is the pharmacologically active moiety responsible for inhibiting HMG-CoA reductase.
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A deuterated isopropyl group (propan-2-yl-1,1,1,3,3,3-d6) attached to the indole nitrogen (N1).
The six deuterium atoms replace the hydrogens on the two methyl groups of the isopropyl moiety. This position is chemically stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix, ensuring the isotopic integrity of the standard throughout the analytical process.
Caption: Chemical structure of Fluvastatin D6 Sodium.
Synthesis and Isotopic Labeling Strategy
The synthesis of deuterated fluvastatin analogs is a multi-step process designed to precisely incorporate deuterium atoms. A common strategy involves using a deuterated starting material for the isopropyl group. One documented synthesis proceeds over seven steps starting from aniline and [²H₆] 2-bromopropane.[11]
Conceptual Synthesis Workflow:
-
N-Alkylation: Aniline is alkylated using [²H₆] 2-bromopropane to form N-(isopropyl-d6)-aniline. This step is critical as it introduces the stable isotope label at the beginning of the synthesis.
-
Indole Ring Formation: The substituted aniline undergoes a series of reactions, such as the Bischler-Möhlau or Fischer indole synthesis, with appropriate precursors to construct the core indole ring system. This results in an indole intermediate bearing the N-isopropyl-d6 group.
-
Side Chain Elaboration: The complex dihydroxyheptenoic acid side chain is built onto the C2 position of the indole ring. This often involves a condensation reaction with an appropriate aldehyde, followed by stereoselective reduction to create the correct syn-1,3-diol stereochemistry.[12]
-
Saponification: The final ester intermediate is hydrolyzed (saponified) with a base like sodium hydroxide to yield the final product, Fluvastatin D6 sodium salt.
This synthetic approach ensures high deuterium enrichment (>98%) and places the labels in a metabolically stable position, which is essential for its function as an internal standard.[11]
Application in Quantitative Bioanalysis
Fluvastatin D6 sodium is intended for use as an internal standard for the quantification of fluvastatin in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8]
The Rationale for Use (The Self-Validating System):
The core principle of using a SIL internal standard is that it behaves identically to the analyte of interest during the entire analytical procedure, from extraction to detection.
-
Sample Preparation: When a known amount of Fluvastatin D6 sodium is spiked into a biological sample (e.g., plasma), it experiences the same extraction losses, matrix effects (ion suppression or enhancement), and derivatization inefficiencies as the endogenous fluvastatin.
-
Chromatography: Due to its nearly identical physicochemical properties, Fluvastatin D6 co-elutes with unlabeled fluvastatin during chromatographic separation.
-
Mass Spectrometry: In the mass spectrometer, the two compounds are separated based on their mass-to-charge (m/z) ratio. The D6 analog will have a mass that is 6 Daltons higher than the unlabeled drug.
-
Quantification: By measuring the peak area ratio of the analyte to the internal standard, any variations introduced during the workflow are normalized. This ratio is then used to determine the unknown concentration of fluvastatin in the original sample by comparing it to a calibration curve.
Example Protocol: Quantification of Fluvastatin in Human Plasma by LC-MS/MS
This protocol outlines a standard workflow for using Fluvastatin D6 sodium as an internal standard.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Fluvastatin D6 sodium (e.g., 1 mg/mL in methanol).
-
Create a working internal standard (IS) solution by diluting the stock solution (e.g., to 50 ng/mL in acetonitrile).[3]
-
Prepare calibration standards by spiking known concentrations of fluvastatin into blank plasma.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (or calibrator/QC), add 100 µL of the IS working solution (50 ng/mL simvastatin was used in one study, but the principle is identical for Fluvastatin D6).[3]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
-
Sample Clean-up and Concentration:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 10-20 µL) of the reconstituted sample onto the LC-MS/MS system.[3]
-
Chromatography: Use a suitable C18 column to separate fluvastatin from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Fluvastatin: Monitor the transition from the precursor ion (parent drug) to a specific product ion.
-
MRM Transition for Fluvastatin D6: Monitor the corresponding transition for the deuterated standard (precursor ion will be +6 Da higher).
-
-
-
Data Processing:
-
Integrate the peak areas for both the fluvastatin and Fluvastatin D6 MRM transitions.
-
Calculate the peak area ratio (Fluvastatin / Fluvastatin D6).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of fluvastatin in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
Fluvastatin D6 sodium is an indispensable tool for researchers in pharmaceutical development and clinical diagnostics. Its well-defined chemical structure, high isotopic purity, and physicochemical similarity to the parent drug make it the superior choice for an internal standard. The use of this stable isotope-labeled standard ensures the development of highly accurate, precise, and robust bioanalytical methods, ultimately leading to reliable data in pharmacokinetic and clinical studies.
References
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Veeprho. Fluvastatin-D6 (Sodium Salt). Available from: [Link]
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CRO Splendid Lab Pvt. Ltd. Fluvastatin-d6 Sodium Salt. Available from: [Link]
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ACS Publications. An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development. Available from: [Link]
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ResearchGate. Synthesis of deuterium-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin. Available from: [Link]
-
ResearchGate. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. Available from: [Link]
-
ScienceDirect. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Available from: [Link]
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PubMed. Carcinogenicity and mutagenicity studies with fluvastatin, a new, entirely synthetic HMG-CoA reductase inhibitor. Available from: [Link]
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Dove Medical Press. Enhanced oral bioavailability of fluvastatin by using nanosuspensions containing cyclodextrin. Available from: [Link]
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